2-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE
Overview
Description
2-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-PHENYLACETAMIDE is a useful research compound. Its molecular formula is C28H20N4O6 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide is 508.13828437 g/mol and the complexity rating of the compound is 994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole-based molecules, have been found to target microtubules and their component protein, tubulin . Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
This could be achieved either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound likely affects the biochemical pathways related to cell division and apoptosis. By targeting tubulin and disrupting microtubule assembly, the compound could cause cell cycle arrest, particularly at the S phase . This disruption could trigger apoptosis, leading to cell death .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis in cancer cells . This could potentially lead to a decrease in the proliferation of cancer cells and tumor growth.
Biochemical Analysis
Biochemical Properties
It is likely that it interacts with enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[3-[(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O6/c33-25(29-18-6-2-1-3-7-18)15-31-14-17(20-8-4-5-9-22(20)31)12-21-26(34)30-28(36)32(27(21)35)19-10-11-23-24(13-19)38-16-37-23/h1-14H,15-16H2,(H,29,33)(H,30,34,36)/b21-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCIYAAUKQBQS-MTJSOVHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC(=O)NC6=CC=CC=C6)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C\C4=CN(C5=CC=CC=C54)CC(=O)NC6=CC=CC=C6)/C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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